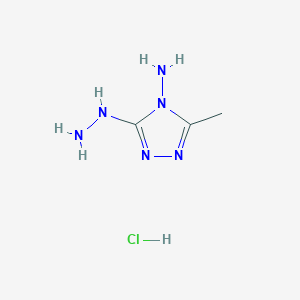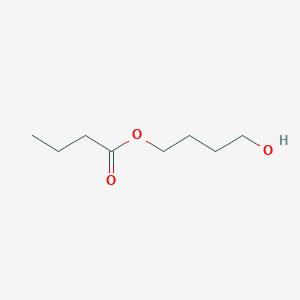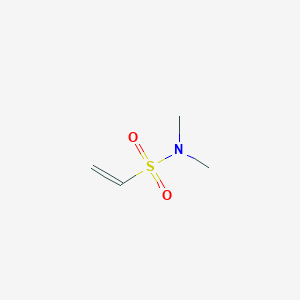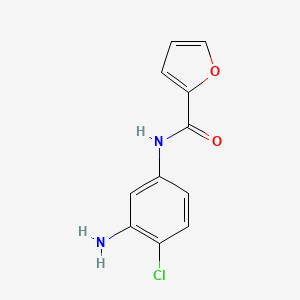![molecular formula C8H6N2O B1319988 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde CAS No. 933717-10-3](/img/structure/B1319988.png)
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
説明
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a chemical compound with the linear formula C7H6N2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is 1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Tryptophan Dioxygenase Inhibitors
This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors are significant in the study of various biological processes and diseases where tryptophan metabolism plays a crucial role .
Anticancer Immunomodulators
It serves as a precursor for synthesizing pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators. These compounds can modulate the immune system to target cancer cells more effectively .
BACE-1 Activity Inhibitors
The compound is involved in the synthesis of inhibitors that target BACE-1 (beta-secretase 1) activity. BACE-1 inhibitors are researched for their potential to treat Alzheimer’s disease by reducing amyloid plaque formation .
Prostate Cancer Invasion and Migration Inhibitors
Researchers use this compound to develop inhibitors that can potentially prevent the invasion and migration of prostate cancer cells, which is crucial for limiting cancer metastasis .
CDK2 Kinase Inhibitors
It is also used to create inhibitors for CDK2 (cyclin-dependent kinase 2), which are important in the study of cell cycle regulation and cancer therapy .
Cell Division Cycle 7 Kinase Inhibitors
This aldehyde is a reactant in the synthesis of inhibitors targeting cell division cycle 7 kinase, an enzyme involved in DNA replication and cell division. Such inhibitors have implications in cancer treatment .
Colchicine-Binding Site Inhibitors
A series of derivatives of this compound have been designed as colchicine-binding site inhibitors. These are significant in cancer research for their role in inhibiting cell division .
Immunofluorescence Staining Analysis
In addition to being a reactant for inhibitor synthesis, this compound is used in immunofluorescence staining analysis, a technique important for visualizing cellular processes and protein localization in research .
Each application mentioned above represents a unique field where “1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde” plays a crucial role. The compound’s versatility highlights its importance across various domains of scientific research.
MilliporeSigma - 7-Azaindole-3-carboxaldehyde 97 Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine
Safety and Hazards
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde are the colchicine-binding site and the fibroblast growth factor receptors (FGFRs) . The colchicine-binding site is a critical component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde interacts with its targets by inhibiting their function. It acts as a colchicine-binding site inhibitor, disrupting the balance of microtubule dynamics, leading to mitotic arrest . It also exhibits potent activities against FGFR1, 2, and 3, inhibiting their signaling pathway .
Biochemical Pathways
The compound affects the microtubule dynamics by binding to specific binding sites of microtubule proteins . It also disrupts the FGF–FGFR axis, resulting in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
One of the derivatives of this compound was found to conform well to lipinski’s rule of five , which suggests good bioavailability.
Result of Action
The compound exhibits moderate to excellent antitumor activities against various cancer cell lines . It inhibits tubulin polymerisation and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis . In the case of FGFR inhibition, it inhibits cell proliferation and induces apoptosis .
特性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWWDIUNPDQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591910 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933717-10-3 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)


